Enalapril sodium

Vue d'ensemble

Description

Enalapril sodium: is a pharmaceutical compound that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension and congestive heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, enalaprilat. This compound works by inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and improving heart function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Enalapril sodium is synthesized from enalapril maleate through an acid-base reaction. The process involves mixing enalapril maleate with a carrier, an alkaline sodium compound (such as sodium hydroxide), and water. This mixture undergoes an acid-base reaction to convert enalapril maleate into the more stable this compound salt. The wet mass is then dried and further processed into tablets.

Industrial Production Methods: The industrial production of this compound involves the same basic steps as the laboratory synthesis but on a larger scale. The process includes the preparation of the powder mixture, incorporation of stearic acid, wetting, extrusion, and spheronization. The final product is a stable pharmaceutical solid composition that can be formulated into tablets.

Analyse Des Réactions Chimiques

Types of Reactions: Enalapril sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound is hydrolyzed in the liver to produce its active form, enalaprilat.

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to high humidity, temperature, or pH changes.

Substitution: The compound can participate in substitution reactions, especially in the presence of strong nucleophiles.

Major Products Formed: The primary product formed from the hydrolysis of this compound is enalaprilat, which is the active metabolite responsible for its pharmacological effects.

Applications De Recherche Scientifique

Chemistry: Enalapril sodium is used in various chemical studies to understand its stability, compatibility with other compounds, and degradation pathways. Research often focuses on improving the stability of this compound in different formulations.

Biology: In biological research, this compound is studied for its effects on cellular processes and its role in modulating the renin-angiotensin-aldosterone system. It is also used to investigate the molecular mechanisms underlying hypertension and heart failure.

Medicine: Medically, this compound is extensively used to treat hypertension, heart failure, and asymptomatic left ventricular dysfunction. Clinical trials have demonstrated its efficacy in reducing blood pressure and improving heart function.

Industry: In the pharmaceutical industry, this compound is a key component in the production of antihypertensive medications. Its stability and effectiveness make it a valuable compound for developing new therapeutic agents.

Mécanisme D'action

Enalapril sodium exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting the angiotensin-converting enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, the reduction in angiotensin II levels results in decreased aldosterone secretion, which helps to reduce sodium and water retention in the body.

Comparaison Avec Des Composés Similaires

Lisinopril: Another angiotensin-converting enzyme inhibitor that is similar to enalapril sodium but does not require metabolic activation.

Ramipril: An angiotensin-converting enzyme inhibitor with a longer duration of action compared to this compound.

Captopril: The first angiotensin-converting enzyme inhibitor developed, known for its shorter half-life and sulfur-containing structure.

Uniqueness: this compound is unique among angiotensin-converting enzyme inhibitors due to its prodrug nature, requiring metabolic activation to enalaprilat

Activité Biologique

Enalapril sodium is a widely utilized angiotensin-converting enzyme (ACE) inhibitor, primarily indicated for the treatment of hypertension and heart failure. This compound is a prodrug that undergoes hepatic conversion to its active form, enalaprilat, which exerts its pharmacological effects by inhibiting ACE, thus reducing the production of angiotensin II. This article delves into the biological activity of this compound, exploring its mechanisms, clinical implications, case studies, and research findings.

This compound's primary mechanism involves the inhibition of ACE, leading to decreased levels of angiotensin II. This reduction results in several physiological effects:

- Decreased Vasoconstriction : Lower levels of angiotensin II lead to vasodilation and reduced vascular resistance.

- Reduced Aldosterone Secretion : Inhibition of ACE decreases aldosterone levels, promoting natriuresis (sodium excretion) and diuresis (increased urine production).

- Increased Plasma Renin Activity : The decrease in angiotensin II removes feedback inhibition on renin release, resulting in increased plasma renin activity .

The pharmacokinetics of this compound reveal that it is approximately 60% absorbed after oral administration and has a bioavailability of about 40% as enalaprilat. The elimination half-life of enalaprilat is approximately 11 hours, which can be prolonged in patients with renal impairment .

Clinical Applications

This compound has several clinical applications beyond hypertension management:

- Heart Failure : It improves symptoms and reduces mortality in heart failure patients by decreasing preload and afterload.

- Left Ventricular Dysfunction : It is beneficial in patients with asymptomatic left ventricular dysfunction.

- Diabetic Nephropathy : Enalapril is used to protect renal function in diabetic patients through its effects on intraglomerular pressure .

Case Study 1: Hyponatremia Induced by Enalapril

A notable case involved a 5-year-old boy who developed severe hyponatremia while on enalapril therapy. His serum sodium dropped to 109 mEq/L, leading to altered sensorium. Upon discontinuation of enalapril and initiation of sodium correction therapy, his serum sodium normalized within three days. This case highlights the importance of monitoring serum electrolytes in patients receiving ACE inhibitors .

Case Study 2: Efficacy in Salt-Sensitive Hypertension

In a multicenter study involving 464 patients with salt-sensitive hypertension, enalapril was compared with isradipine. Both drugs effectively reduced blood pressure; however, enalapril exhibited superior efficacy during low-sodium diets, demonstrating its role in managing blood pressure irrespective of dietary sodium intake .

Research Findings

Recent studies have further elucidated the biological activities and implications of this compound:

- Renin-Angiotensin System Modulation : Enalapril significantly alters the renin-angiotensin system, leading to beneficial cardiovascular outcomes .

- Electrolyte Imbalances : Long-term use can result in electrolyte disturbances such as hyperkalemia and hyponatremia, necessitating regular monitoring .

- Combination Therapy : When combined with diuretics like hydrochlorothiazide, enalapril can mitigate diuretic-induced hypokalemia while enhancing antihypertensive efficacy .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism | ACE inhibition, decreased angiotensin II |

| Bioavailability | ~40% as enalaprilat |

| Half-life | ~11 hours |

| Common Side Effects | Hyponatremia, hyperkalemia |

| Clinical Uses | Hypertension, heart failure |

| Monitoring Requirements | Electrolytes (sodium, potassium) |

Propriétés

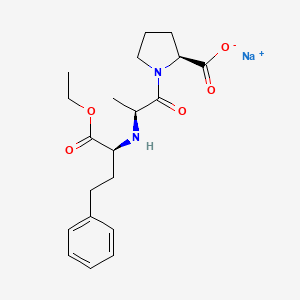

IUPAC Name |

sodium;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/q;+1/p-1/t14-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTHROYWFRGKST-BDURURIASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164263 | |

| Record name | Enalapril sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149404-21-7 | |

| Record name | Enalapril sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149404217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALAPRIL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A7UFL2SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.